4-Bromo-2-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate
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Overview
Description
4-Bromo-2-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a bromine atom, a nitro group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps, including nitration, bromination, and coupling reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group using a nitrating agent such as nitric acid and sulfuric acid.
Bromination: Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS) under specific conditions.
Coupling Reactions: Formation of the final product through coupling reactions involving the trimethoxyphenyl group and other intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and bromination processes, followed by purification steps to ensure the desired purity and yield. These methods are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
4-Bromo-2-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(E)-({2-[(cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate .
- Methyl 2-Bromo-4-nitrobenzoate .
Uniqueness
4-Bromo-2-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C26H23BrN4O9 |
---|---|
Molecular Weight |
615.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H23BrN4O9/c1-37-21-11-16(12-22(38-2)24(21)39-3)25(33)28-14-23(32)30-29-13-17-10-18(27)6-9-20(17)40-26(34)15-4-7-19(8-5-15)31(35)36/h4-13H,14H2,1-3H3,(H,28,33)(H,30,32)/b29-13+ |
InChI Key |
RGLUMKDKDDGTOF-VFLNYLIXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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